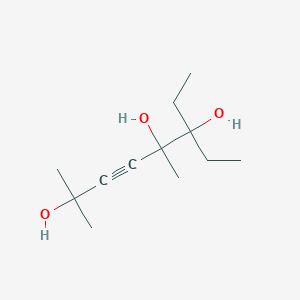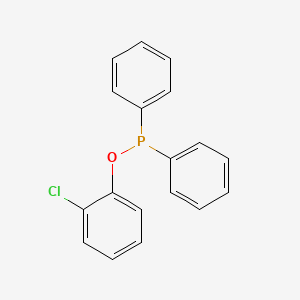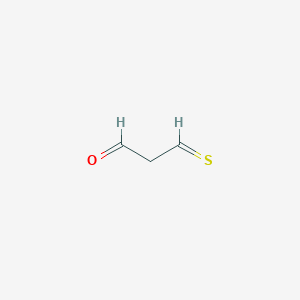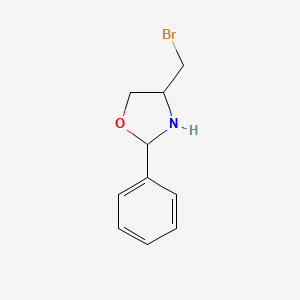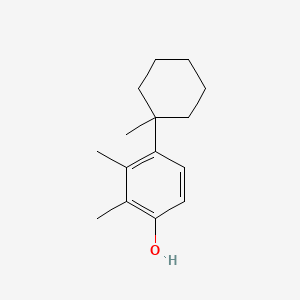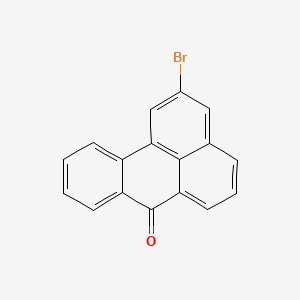
7H-Benz(de)anthracen-7-one, 2-bromo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7H-Benz(de)anthracen-7-one, 2-bromo- is a brominated derivative of 7H-Benz(de)anthracen-7-one This compound is part of the polycyclic aromatic ketones family, known for their complex ring structures and significant chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Benz(de)anthracen-7-one, 2-bromo- typically involves the bromination of 7H-Benz(de)anthracen-7-one. This can be achieved through electrophilic aromatic substitution using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of 7H-Benz(de)anthracen-7-one, 2-bromo- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to maximize yield and purity. The bromination reaction is monitored closely to prevent over-bromination and ensure the production of the desired mono-brominated product.
Análisis De Reacciones Químicas
Types of Reactions
7H-Benz(de)anthracen-7-one, 2-bromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The carbonyl group can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Major Products
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of alcohols or other reduced products.
Aplicaciones Científicas De Investigación
7H-Benz(de)anthracen-7-one, 2-bromo- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 7H-Benz(de)anthracen-7-one, 2-bromo- involves its interaction with various molecular targets. The bromine atom enhances its electrophilicity, making it more reactive towards nucleophiles. This reactivity allows it to form covalent bonds with biological macromolecules, potentially disrupting their normal functions. The compound can also undergo redox reactions, influencing cellular redox balance and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
7H-Benz(de)anthracen-7-one: The parent compound without the bromine atom.
7H-Benz(de)anthracen-7-one, 2-chloro-: A chlorinated derivative with similar reactivity.
7H-Benz(de)anthracen-7-one, 2-iodo-: An iodinated derivative with enhanced reactivity due to the larger atomic size of iodine.
Uniqueness
7H-Benz(de)anthracen-7-one, 2-bromo- is unique due to the presence of the bromine atom, which enhances its reactivity and potential applications. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it distinct from its chlorinated and iodinated counterparts.
Propiedades
Número CAS |
65072-55-1 |
|---|---|
Fórmula molecular |
C17H9BrO |
Peso molecular |
309.16 g/mol |
Nombre IUPAC |
2-bromobenzo[b]phenalen-7-one |
InChI |
InChI=1S/C17H9BrO/c18-11-8-10-4-3-7-14-16(10)15(9-11)12-5-1-2-6-13(12)17(14)19/h1-9H |
Clave InChI |
JLPIRWUZYOQKQZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C4C(=CC(=C3)Br)C=CC=C4C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


silane](/img/structure/B14506638.png)


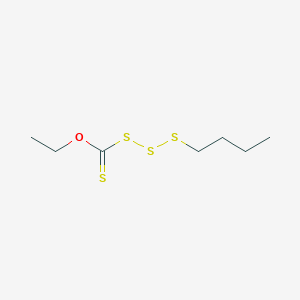
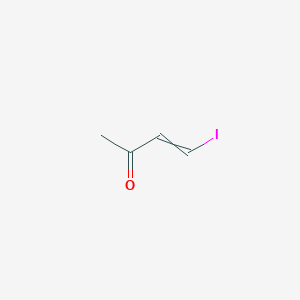
![2-(Quinolin-2-YL)benzo[F]quinoline-1-carboxylic acid](/img/structure/B14506661.png)

